molecular formula C12H13F3N4O2 B2769206 3-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide CAS No. 2034419-16-2

3-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide

Cat. No.: B2769206
CAS No.: 2034419-16-2
M. Wt: 302.257
InChI Key: JVKPOPRYIFSAEJ-UHFFFAOYSA-N
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Description

3-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide is a complex organic compound characterized by its trifluoromethyl group and triazolo[4,3-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide typically involves multiple steps, starting with the preparation of the triazolo[4,3-a]pyridine core. This can be achieved through a [3+2] cycloaddition reaction involving trifluoroacetimidoyl chlorides and N-isocyanoiminotriphenylphosphorane. Subsequent steps may include methoxylation and amidation reactions to introduce the methoxy and propanamide groups, respectively.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. Scale-up processes would also be developed to produce the compound in large quantities while maintaining quality standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The trifluoromethyl group can be oxidized under specific conditions.

  • Reduction: : Reduction reactions can be performed to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce different functional groups to the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary based on the specific conditions and reagents used. For example, oxidation of the trifluoromethyl group can lead to the formation of trifluoromethyl ketones or acids, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group can impart unique properties to the resulting compounds, such as increased stability and lipophilicity.

Biology

In biological research, this compound may be used to study the effects of trifluoromethyl groups on biological systems. It can serve as a probe to investigate interactions with proteins, enzymes, and other biomolecules.

Medicine

In the medical field, this compound has potential applications in drug discovery and development. Its unique structure and properties may make it a candidate for the development of new therapeutic agents, particularly in areas such as anti-inflammatory and anticancer treatments.

Industry

In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and advanced materials. Its trifluoromethyl group can enhance the performance and durability of these products.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide

  • 3-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)butanamide

  • 3-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pentanamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the trifluoromethyl group and the triazolo[4,3-a]pyridine core contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-methoxy-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N4O2/c1-21-6-4-10(20)16-7-9-17-18-11-8(12(13,14)15)3-2-5-19(9)11/h2-3,5H,4,6-7H2,1H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKPOPRYIFSAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)NCC1=NN=C2N1C=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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